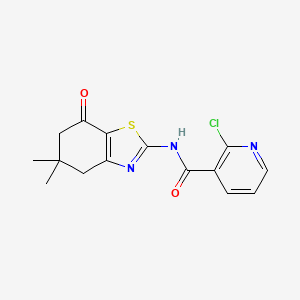
2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the benzothiazole class. Its unique structure incorporates a chloro substituent and a pyridine carboxamide group, which may enhance its biological activity. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The molecular formula for this compound is C15H14ClN3O2S. The structure includes:
- A benzothiazole moiety , which is known for various biological activities.
- A pyridine carboxamide group , which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds related to benzothiazoles exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound is still under investigation but suggests potential in these therapeutic areas.
Potential Therapeutic Areas
- Antimicrobial Activity : Benzothiazole derivatives have shown efficacy against various pathogens.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-amylase, which is relevant in diabetes management.
Case Studies and Experimental Data
- Inhibition of α-Amylase : A study highlighted the synthesis of benzothiazole derivatives as α-amylase inhibitors. Although the specific activity of our compound was not detailed, related compounds showed significant inhibition rates (e.g., 87.5% at 50 μg/mL) compared to controls .
- Molecular Docking Studies : In silico studies suggest that similar benzothiazole compounds effectively bind to target enzymes involved in metabolic pathways. For instance, docking studies indicated promising interactions with human pancreatic α-amylase .
- Structure–Activity Relationship (SAR) : Research emphasizes the importance of substituents on the benzothiazole ring in determining biological efficacy. The unique combination of functional groups in 2-chloro-N-(5,5-dimethyl...) might confer distinct biological activities compared to other analogs.
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural features and biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(5,5-dimethyl...) | Chloro substituent + Benzothiazole + Pyridine | Antimicrobial, anticancer |
| N-(6-thiocyanatobenzo...) | Benzothiazole + Thiocyanate | Antimicrobial |
| Pyridine-based carboxamides | Pyridine + Carboxamide | Varies widely |
This table illustrates how the unique combination of substituents in 2-chloro-N-(5,5-dimethyl...) may enhance its pharmacological profile compared to structurally similar compounds.
Propriétés
IUPAC Name |
2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-15(2)6-9-11(10(20)7-15)22-14(18-9)19-13(21)8-4-3-5-17-12(8)16/h3-5H,6-7H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXWQSWMWJKEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(N=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














